molecular formula C6H5BrFNO2S B13480909 2-Amino-3-bromobenzene-1-sulfonyl fluoride

2-Amino-3-bromobenzene-1-sulfonyl fluoride

Cat. No.: B13480909
M. Wt: 254.08 g/mol
InChI Key: ADAMYZPTNCGYIM-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Fluorides as Versatile Functional Groups

Sulfonyl fluorides are lauded for their remarkable stability, being resistant to hydrolysis and reduction. mdpi.com This robustness allows them to be carried through multi-step synthetic sequences, a crucial advantage in the synthesis of complex molecules. researchgate.net Their reactivity can be "unmasked" under specific conditions, allowing for precise chemical transformations. This balance of stability and reactivity is central to their utility. nih.gov

One of the most significant recent developments in sulfonyl fluoride (B91410) chemistry is the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net This powerful ligation strategy, introduced by Sharpless and co-workers, utilizes the S-F bond to create strong and stable linkages with a variety of nucleophiles. researchgate.netacs.org SuFEx chemistry has found broad applications in drug discovery, materials science, and chemical biology. acs.orgrsc.org

Beyond SuFEx, sulfonyl fluorides serve as valuable precursors for the synthesis of sulfonamides, sulfonate esters, and sulfones. They have also been employed as covalent probes and inhibitors in chemical biology, capable of reacting with specific amino acid residues in proteins. sigmaaldrich.comnih.gov This reactivity has made them invaluable tools for studying biological processes and for the development of new therapeutic agents. enamine.net

Historical Context and Evolution of Sulfonyl Fluoride Chemistry

The chemistry of sulfonyl fluorides is not a recent discovery; its roots can be traced back to the mid-20th century. acs.org However, for a long period, they were largely eclipsed by the more commonly used sulfonyl chlorides. The high reactivity of sulfonyl chlorides often led to undesired side reactions and instability, limiting their application in complex syntheses. researchgate.net

A resurgence of interest in sulfonyl fluorides was sparked by the recognition of their unique stability profile. researchgate.net The development of new synthetic methodologies has made a wider array of sulfonyl fluorides more accessible, further fueling their adoption. mdpi.comresearchgate.net The introduction of SuFEx click chemistry in 2014 marked a paradigm shift, solidifying the importance of sulfonyl fluorides in modern organic chemistry. researchgate.net This "click" reaction's efficiency and broad applicability have opened up new avenues for the construction of complex molecular architectures. acs.org

Classification and Structural Features of Aminobenzene Sulfonyl Fluorides

Aminobenzene sulfonyl fluorides are a subclass of aryl sulfonyl fluorides characterized by the presence of both an amino group (-NH2) and a sulfonyl fluoride group (-SO2F) attached to a benzene (B151609) ring. The relative positions of these two functional groups (ortho, meta, or para) significantly influence the compound's chemical and physical properties.

The electronic nature of the amino group, an electron-donating group, can affect the reactivity of the sulfonyl fluoride moiety. The specific regioisomer, such as 2-aminobenzene-1-sulfonyl fluoride, 3-aminobenzene-1-sulfonyl fluoride, or 4-aminobenzene-1-sulfonyl fluoride, will exhibit distinct reactivity patterns. chemscene.combldpharm.com

Property2-Amino-3-bromobenzene-1-sulfonyl fluoride
Molecular Formula C6H5BrFNO2S
IUPAC Name 2-amino-3-bromobenzenesulfonyl fluoride
InChI Key ADAMYZPTNCGYIM-UHFFFAOYSA-N

Table 1: Structural and property information for this compound. sigmaaldrich.com

Research Landscape and Emerging Trends in Sulfonyl Fluoride Methodologies

The field of sulfonyl fluoride chemistry is dynamic, with continuous advancements in synthetic methodologies. researchgate.net Researchers are actively exploring novel and more efficient ways to synthesize sulfonyl fluorides from readily available starting materials. mdpi.comccspublishing.org.cn This includes the development of catalytic methods, such as palladium-catalyzed cross-coupling reactions, to introduce the sulfonyl fluoride group. acs.org

A significant trend is the direct fluorosulfonylation of C-H bonds, which offers a more atom-economical approach to synthesizing these valuable compounds. researchgate.net The use of flow chemistry and electrochemical methods is also gaining traction, providing safer and more scalable routes to sulfonyl fluorides. acs.org

Furthermore, the scope of SuFEx chemistry continues to expand, with the development of new SuFExable hubs and the application of this methodology to increasingly complex systems. ccspublishing.org.cn The exploration of sulfonyl fluorides in the context of covalent drug discovery remains a vibrant area of research, with efforts focused on designing highly selective and potent inhibitors. acs.orgenamine.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrFNO2S

Molecular Weight

254.08 g/mol

IUPAC Name

2-amino-3-bromobenzenesulfonyl fluoride

InChI

InChI=1S/C6H5BrFNO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H,9H2

InChI Key

ADAMYZPTNCGYIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)S(=O)(=O)F

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Amino 3 Bromobenzene 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Applications

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a robust and versatile tool for molecular assembly, falling under the umbrella of "click chemistry" due to its high efficiency, reliability, and broad functional group tolerance. chemrxiv.orgnih.govresearchgate.net The central reactive hub in SuFEx reactions is the sulfonyl fluoride (-SO₂F) group, which exhibits a unique balance of stability and latent reactivity. nih.govsigmaaldrich.com While generally stable, the S(VI)-F bond can be activated under specific conditions to react with a wide array of nucleophiles, forming strong covalent linkages. nih.govnih.gov

The foundational principle of SuFEx lies in the controlled activation of the highly stable sulfur(VI)-fluoride bond. nih.govsigmaaldrich.com Unlike sulfonyl chlorides, which are prone to reduction and side reactions, sulfonyl fluorides are remarkably stable to thermolysis, oxidation, reduction, and strong acids. nih.govsigmaaldrich.com This stability ensures that the -SO₂F moiety can be carried through various synthetic steps without degradation, reacting only under specific SuFEx conditions. researchgate.net

Activation of the S-F bond is crucial for the exchange reaction to proceed. This is typically achieved through catalysis by Lewis bases, such as tertiary amines (e.g., triethylamine, Et₃N), amidines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU), guanidines, and phosphazenes. nih.gov Computational studies on the reaction between methanesulfonyl fluoride and methylamine (B109427) suggest the mechanism is analogous to an Sₙ2-type reaction. chemrxiv.orgnih.gov The role of the base is to increase the nucleophilicity of the attacking amine, thereby significantly lowering the activation energy barrier. chemrxiv.orgnih.gov

The kinetics of SuFEx reactions are influenced by several factors:

Catalyst Basicity: The reaction rate generally correlates with the pKₐH of the catalyst, with stronger bases leading to faster reactions. nih.gov

Nucleophile Strength: More nucleophilic species react more readily. For instance, amine-based nucleophiles can provide strong S-N linkages. researchgate.net

Solvent: The reaction medium can influence rates. "On-water" conditions have been shown to accelerate the coupling of aniline (B41778) and phenylsulfonyl fluoride, a phenomenon attributed to the interplay between the S-F bond and protons at the aqueous-organic interface. nih.gov

Substrate Electronics: The electrophilicity of the sulfur atom in the sulfonyl fluoride hub is a key determinant of reactivity. Electron-withdrawing groups on the aromatic ring increase the electrophilicity and enhance reactivity, while electron-donating groups have the opposite effect. nih.govresearchgate.net

The reaction involving a primary amine nucleophile is understood to proceed via a non-synchronous, one-step mechanism where the S-F bond weakens just before the nucleophilic attack by the amine. chemrxiv.org The presence of a complementary base is crucial, as it enhances the amine's nucleophilicity and substantially lowers the reaction's energy barrier. chemrxiv.orgnih.gov

The sulfonyl fluoride group of 2-amino-3-bromobenzene-1-sulfonyl fluoride is a versatile electrophilic hub capable of reacting with a range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. researchgate.netnih.gov

Reactions with Amines: Primary and secondary amines are effective nucleophiles in SuFEx chemistry, leading to the formation of robust sulfonamide (S-N) bonds. rsc.org The reaction typically requires a base to deprotonate the amine or to increase its nucleophilicity. chemrxiv.org Computational studies have modeled the reaction of methanesulfonyl fluoride with methylamine, showing that a complementary base is critical for lowering the reaction barrier. nih.gov This general principle applies to the reaction of this compound with various primary and secondary amines.

Reactions with Alcohols: Alcohols, particularly phenols, are also common nucleophiles for SuFEx reactions, yielding sulfonate esters (S-O linkages). nih.gov These reactions often require a strong base to generate the more nucleophilic alkoxide or phenoxide. nih.gov An alternative and highly efficient method involves the use of silyl-protected alcohols (e.g., aryl silyl (B83357) ethers). The formation of the very strong Si-F bond in the byproduct (e.g., TMS-F) provides a significant thermodynamic driving force for the reaction. nih.gov Accelerated SuFEx Click Chemistry (ASCC) protocols, using catalysts like 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) in combination with hexamethyldisilazane (B44280) (HMDS), have been developed to facilitate the direct and rapid coupling of alcohols with sulfonyl fluorides, often reaching completion in minutes with low catalyst loadings. nih.gov

Below is a table summarizing typical SuFEx reaction conditions.

NucleophileTypical Reagents & ConditionsProductKey Features
Primary/Secondary AminesAmine, Base (e.g., Et₃N, DBU), Solvent (e.g., MeCN), Room Temp.SulfonamideForms strong S-N bond. Base is crucial to enhance amine nucleophilicity. chemrxiv.orgrsc.org
Alcohols (Phenols)Alcohol, Strong Base (e.g., K₂CO₃), Solvent (e.g., MeCN), HeatSulfonate EsterRequires generation of the more reactive alkoxide/phenoxide. rsc.org
Silyl EthersAryl Silyl Ether, Catalyst (e.g., DBU, BEMP), Solvent (e.g., MeCN), Room Temp.Sulfonate EsterHighly efficient due to the formation of a strong Si-F bond. nih.gov
Alcohols (ASCC)Alcohol, HMDS, Catalyst (e.g., BTMG, 5 mol%), Solvent (e.g., MeCN), Room Temp., 5-15 minSulfonate EsterAccelerated protocol for direct alcohol coupling, high yields, and rapid completion. nih.gov

The reactivity of the sulfonyl fluoride group in this compound is significantly modulated by the electronic and steric effects of the substituents at the ortho positions: the amino (-NH₂) group and the bromo (-Br) group.

Electronic Effects:

The amino group is a strong electron-donating group through resonance (+R effect), which increases the electron density on the aromatic ring. This effect deactivates the sulfonyl fluoride group toward nucleophilic attack by reducing the electrophilicity of the sulfur(VI) center.

The bromo group exhibits a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to its high electronegativity, which would tend to increase the sulfur's electrophilicity. However, it is also weakly electron-donating through resonance (+R effect). The net electronic influence of the bromo group is generally deactivating, but less so than the amino group. The combined electronic effect of a strong donating group (-NH₂) and a weakly deactivating group (-Br) likely results in a net deactivation of the -SO₂F hub compared to an unsubstituted phenylsulfonyl fluoride.

Steric Effects:

Both the amino and bromo groups are positioned ortho to the sulfonyl fluoride. This arrangement creates significant steric hindrance around the sulfur center, impeding the approach of nucleophiles. This steric crowding can slow down the rate of the SuFEx reaction compared to less substituted analogs. The need for specific catalyst selection and potentially more forcing conditions might arise to overcome this hindrance. researchgate.net

The interplay of these effects suggests that this compound is likely a less reactive SuFEx hub than simpler, unhindered aryl sulfonyl fluorides. Achieving high conversion and yields may require stronger catalysts, higher catalyst loadings, or the use of accelerated SuFEx protocols. nih.gov

Reactions at the Amino Group

The primary aromatic amino group in this compound is a key functional handle that allows for a variety of chemical transformations, independent of the SuFEx reactivity of the sulfonyl fluoride group.

The nucleophilic character of the amino group allows for its derivatization through several standard reactions.

Acylation: Primary aromatic amines readily react with acylating agents such as acid chlorides and acid anhydrides in a nucleophilic substitution reaction. ncert.nic.in This reaction, typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, converts the amino group into an amide. This transformation is useful for introducing a wide range of acyl groups onto the molecule.

Alkylation: The amino group can be alkylated using alkyl halides. However, direct alkylation of primary amines can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. ncert.nic.in More controlled methods, such as reductive amination or specialized catalytic C-H alkylation, may be employed for selective mono-alkylation. nih.govle.ac.ukresearchgate.net

Sulfonamidation: Similar to acylation, the amino group can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a sulfonamide linkage. This reaction provides a route to molecules containing two distinct sulfonamide functionalities.

The primary aromatic amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. byjus.comnumberanalytics.combyjus.com The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. askfilo.comlearncbse.in

The resulting 3-bromo-2-(fluorosulfonyl)benzenediazonium salt is a valuable precursor for a variety of substitution reactions where the diazonium group (-N₂⁺) acts as an excellent leaving group (as N₂ gas). masterorganicchemistry.comyoutube.com

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a halide (Cl⁻, Br⁻) or a pseudohalide (CN⁻) using a copper(I) salt catalyst (CuCl, CuBr, CuCN). ucla.eduwikipedia.orgbyjus.com This provides a pathway to introduce a variety of substituents onto the aromatic ring.

Schiemann Reaction: Specifically for introducing fluorine, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) salt. wikipedia.orgjk-sci.comnumberanalytics.com Gentle thermal or photolytic decomposition of this salt then yields the corresponding aryl fluoride, releasing nitrogen gas and boron trifluoride. jk-sci.combyjus.comorganic-chemistry.org This would allow for the synthesis of 1-bromo-2,3-difluorobenzenesulfonyl fluoride from the parent amine.

Other Transformations: The diazonium group can also be replaced by other functionalities. For example, treatment with potassium iodide yields an aryl iodide, and heating in an aqueous acidic solution introduces a hydroxyl group. masterorganicchemistry.comucla.edu

The following table summarizes key transformations of the diazonium salt derived from this compound.

Reaction NameReagentsProduct Functional GroupNotes
DiazotizationNaNO₂, HCl (aq), 0-5 °C-N₂⁺Cl⁻ (Diazonium Chloride)Forms the key reactive intermediate. byjus.com
Sandmeyer (Chlorination)CuCl-ClReplaces the diazonium group with chlorine. wikipedia.org
Sandmeyer (Bromination)CuBr-BrReplaces the diazonium group with bromine. wikipedia.org
Sandmeyer (Cyanation)CuCN-CNIntroduces a nitrile group. byjus.com
Schiemann Reaction1. HBF₄ or HPF₆ 2. Heat (Δ)-FA key method for synthesizing aryl fluorides. numberanalytics.com
IodinationKI-IIntroduces an iodine atom. ucla.edu
HydroxylationH₂O, H⁺, Heat (Δ)-OHForms a phenol (B47542) derivative. masterorganicchemistry.com

Reactions at the Bromo Group

The bromine atom attached to the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Its reactivity in nucleophilic aromatic substitution is also considered.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromo group of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures. The inherent stability of the sulfonyl fluoride group often allows it to remain intact under these reaction conditions. mdpi.com

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. For a substrate like this compound, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C-3 position. While direct studies on this specific molecule are not prevalent, analogous couplings on similar substrates, such as pyridine-2-sulfonyl fluoride, have been reported to proceed using catalysts like Pd(dppf)Cl₂. nih.gov A recent study also demonstrated the Suzuki-Miyaura coupling of phenyl sulfonyl fluoride itself, indicating the C–S bond can be activated under specific catalytic conditions, though C–Br bond activation is far more common and generally requires milder conditions. rsc.orgresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing arylalkynes. Research on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has shown high efficiency, yielding the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.orgresearchgate.net Given the structural similarity, this compound is expected to undergo this reaction under similar conditions, typically involving a palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine (B1218219) ligand (e.g., PPh₃), a copper(I) salt (e.g., CuI), and an amine base in a solvent like DMF. scirp.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation, coupling an aryl halide with a primary or secondary amine. libretexts.orgwikipedia.orgorganic-chemistry.org This transformation would allow for the synthesis of N-substituted derivatives at the C-3 position of the parent molecule. The development of specialized phosphine ligands has greatly expanded the scope of this reaction, enabling the coupling of a wide array of amines with aryl halides under relatively mild conditions. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org

Table 1: Representative Conditions for Cross-Coupling Reactions on Aryl Bromides
Reaction TypeCatalyst / Pre-catalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, Water80 - 110
Sonogashira Pd(PPh₃)₂Cl₂ / Pd(OAc)₂PPh₃, P(t-Bu)₃Et₃N, i-Pr₂NHDMF, Toluene, THF25 - 100
Buchwald-Hartwig Pd(OAc)₂ / Pd₂(dba)₃BINAP, Xantphos, JosiphosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 120

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

For an SNAr reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the sulfonyl fluoride (-SO₂F) group is a strong EWG. However, the amino (-NH₂) group is a strong electron-donating group (EDG). The -SO₂F group is meta to the bromo leaving group, while the -NH₂ group is ortho.

The meta position of the strongly deactivating -SO₂F group does not allow it to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Conversely, the ortho position of the strongly activating -NH₂ group increases the electron density of the ring, further disfavoring nucleophilic attack. Therefore, direct SNAr at the bromo position is expected to be highly unfavorable under standard conditions. Strategies to promote such a reaction would likely require exceptionally powerful nucleophiles or transformation of the amino group into an EWG.

Reactivity of the Sulfonyl Fluoride Moiety Beyond SuFEx

While renowned for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the sulfonyl fluoride group possesses a broader range of reactivity. sigmaaldrich.com It is characterized by high stability, resisting hydrolysis and reduction under many conditions, yet its S-F bond can be activated for various transformations. mdpi.comsigmaaldrich.comccspublishing.org.cn

Nucleophilic Additions and Substitutions

Despite the strength of the S-F bond, the sulfur atom in a sulfonyl fluoride is highly electrophilic. It can react with strong nucleophiles, although often requiring activation or harsh conditions. ccspublishing.org.cnacs.org The reaction with amines to form sulfonamides is a key transformation. However, due to the reduced reactivity compared to sulfonyl chlorides, this often requires heating or the use of excess amine. acs.org

A more contemporary approach involves the activation of the sulfonyl fluoride with a Lewis acid, which enhances the electrophilicity of the sulfur center. For example, calcium triflimide [Ca(NTf₂)₂] has been shown to effectively catalyze the reaction between a wide array of sulfonyl fluorides and amines, allowing for the synthesis of sulfonamides in good to excellent yields under milder conditions. acs.orgtheballlab.com This method demonstrates how the latent reactivity of the sulfonyl fluoride can be unlocked. acs.org

Table 2: Nucleophilic Substitution on Aryl Sulfonyl Fluorides
NucleophileActivating Agent / CatalystProductKey Features
Primary/Secondary Amines Ca(NTf₂)₂SulfonamideMild conditions, broad scope. acs.orgtheballlab.com
Alcohols / Phenols Strong Base (e.g., NaH) / Et₃NSulfonate EsterRequires activation of the nucleophile.
Thiols BaseThiosulfonateForms S-S bond.
Organometallic Reagents Transition Metal CatalystSulfoneC-S bond formation (less common).

Reductions to Sulfinic Acids or Thiols

Sulfonyl fluorides are generally resistant to chemical reduction. mdpi.comsigmaaldrich.com This stability is a key feature that allows for selective reactions at other sites in the molecule. However, specific reagents and conditions can achieve their reduction. Electrochemical methods have been reported for the reduction of arenesulfonyl fluorides. bac-lac.gc.ca These methods can lead to the cleavage of the S-F or C-S bond depending on the conditions and the substrate. The controlled reduction can potentially yield sulfinates (R-SO₂⁻), which are valuable synthetic intermediates. Further reduction to thiols would require much harsher conditions and is not a common transformation for sulfonyl fluorides.

Electrophilic Activation Strategies

Enhancing the electrophilicity of the sulfonyl fluoride group is crucial for promoting its reactions with weaker nucleophiles. As mentioned, Lewis acids like calcium triflimide can coordinate to the fluorine or oxygen atoms, polarizing the S-F bond and making the sulfur atom more susceptible to nucleophilic attack. acs.orgtheballlab.com

More advanced strategies involve converting the sulfonyl fluoride into a radically active species. A recently developed platform utilizes cooperative organosuperbase activation and photoredox catalysis. nih.gov This method transforms the typically electrophilic sulfonyl fluoride into a sulfur(VI) radical, which can then participate in reactions such as alkene ligation to form vinyl sulfones. nih.gov This approach dramatically expands the synthetic utility of sulfonyl fluorides beyond traditional two-electron pathways. nih.gov

Derivatization and Complex Molecule Synthesis Utilizing 2 Amino 3 Bromobenzene 1 Sulfonyl Fluoride As a Building Block

Synthesis of Substituted Sulfonamides and Sulfonate Esters

The sulfonyl fluoride (B91410) group (-SO₂F) is the cornerstone of SuFEx chemistry, serving as a stable yet reactive electrophilic hub. mdpi.com It readily reacts with a variety of nucleophiles under specific conditions to form highly stable sulfonamide and sulfonate ester linkages. This reactivity makes 2-amino-3-bromobenzene-1-sulfonyl fluoride an excellent starting material for creating libraries of substituted compounds.

The reaction with primary or secondary amines leads to the formation of the corresponding sulfonamides. This transformation is typically robust and high-yielding. Similarly, reaction with phenols or alcohols in the presence of a suitable base affords sulfonate esters. chemrxiv.org The electron-rich nature of the 2-aminothiazole (B372263) ring, a related heterocyclic system, has been noted to potentially deactivate the electrophilic sulfur, sometimes requiring more forcing reaction conditions, such as heating with a base like cesium carbonate (Cs₂CO₃) in an appropriate solvent. chemrxiv.org

The table below illustrates the derivatization of the sulfonyl fluoride moiety with representative nucleophiles.

NucleophileReagent TypeResulting Functional GroupProduct Class
R-NH₂ (Primary Amine)Amine-SO₂-NH-RN-Substituted Sulfonamide
R₂-NH (Secondary Amine)Amine-SO₂-NR₂N,N-Disubstituted Sulfonamide
Ar-OH (Phenol)Phenol (B47542)-SO₂-O-ArAryl Sulfonate Ester
R-OH (Alcohol)Alcohol-SO₂-O-RAlkyl Sulfonate Ester

Incorporation into Aromatic and Heterocyclic Scaffolds

The ortho-disposed amino and bromo substituents on the benzene (B151609) ring provide a classical platform for constructing fused ring systems, making this compound a valuable precursor for aromatic and heterocyclic scaffolds.

The vicinal amino and bromo groups are ideally positioned for intramolecular cyclization or annulation reactions to form five-, six-, or seven-membered heterocyclic rings. These strategies often involve an initial functionalization at the bromine position via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), followed by a cyclization step involving the amino group.

For instance, a Suzuki coupling with an appropriately substituted boronic acid can introduce a side chain that subsequently reacts with the adjacent amino group to close a ring. Such tandem processes are highly efficient for building molecular complexity. rsc.org Similarly, base-catalyzed condensation reactions of 2-amino-2′-nitrobiaryls have been used to create diverse 3,4-fused cinnoline (B1195905) ring systems, highlighting a potential synthetic pathway for derivatives of the title compound. rsc.org

Beyond simple cyclizations, this compound can be used to construct polycyclic and fused heterocyclic systems. The molecule can serve as the foundation upon which other rings are built. For example, multicomponent reactions (MCRs) offer a powerful method for synthesizing fused-ring 2-aminothiazoles in a single step, demonstrating how complex heterocyclic structures can be accessed efficiently. researchgate.net The synthesis of thieno[2,3-b]pyridines from functionalized pyridine-2(1H)-thione precursors provides another example of how annulation strategies can be employed to create fused systems. researchgate.netdoi.org The reactivity of the amino and bromo groups allows for their participation in reaction cascades that result in the formation of elaborate, fused architectures such as pyrido[3,2-c]cinnolines and quinoxalino[6,7-c]cinnolines. rsc.org

The following table outlines potential cyclization strategies for creating fused heterocyclic systems from the 2-amino-3-bromobenzene core.

Reaction StrategyCoupling Partner/ReagentIntermediate StructureFused Heterocyclic Core
Suzuki Coupling & Amination Arylboronic acid2-Amino-3-aryl-benzenesulfonyl fluorideCarbazole derivative
Sonogashira Coupling & Cyclization Terminal alkyne2-Amino-3-alkynyl-benzenesulfonyl fluorideIndole derivative
Buchwald-Hartwig Amination Amine/Amide2-Amino-3-(N-substituted)-benzenesulfonyl fluoridePhenazine derivative
Pictet-Spengler Reaction Aldehyde/KetoneSchiff base intermediateTetrahydroquinoline derivative

Precursor in the Synthesis of Architecturally Complex Organic Structures

The combination of three distinct reactive handles makes this compound a powerful precursor for architecturally complex organic molecules. Its utility stems from the ability to selectively address each functional group in a programmed synthetic sequence. Late-stage functionalization, a key strategy in modern drug discovery, can be effectively implemented using this building block. nih.gov

For example, a synthetic route could begin with the derivatization of the sulfonyl fluoride group via SuFEx chemistry. chemrxiv.org The resulting sulfonamide or sulfonate ester could then undergo a cross-coupling reaction at the bromine site to introduce a new carbon-carbon or carbon-heteroatom bond. Finally, the amino group could be acylated, alkylated, or used as a handle for further cyclization, leading to highly decorated and complex molecular frameworks. researchgate.netnih.govrsc.org The synthesis of fluorinated heterocycles, such as benzimidazoles and benzothiazoles, from 1,2-diheteroatom-functionalized arenes illustrates the potential of such precursors in constructing diverse molecular libraries. nih.gov

Development of Chemical Probes and Ligands for Research Applications (focus on synthetic design, not biological function)

In the design of chemical probes and ligands, the sulfonyl fluoride moiety is increasingly recognized as a privileged "warhead" for forming covalent bonds with nucleophilic amino acid residues in proteins, such as tyrosine, serine, and lysine. mdpi.com The synthetic design of probes based on this compound involves leveraging its multifunctional nature to append recognition elements and reporter tags.

The synthetic strategy for designing a chemical probe typically involves a modular approach:

Warhead: The sulfonyl fluoride group itself serves as the reactive moiety for covalent labeling. Its reactivity can be tuned by the electronic properties of the aromatic ring.

Recognition Element: A fragment or ligand with affinity for a specific biological target can be installed. This is typically achieved by modifying the amino group (e.g., through acylation) or the bromo position (e.g., through cross-coupling).

Linker/Reporter: A linker can be attached, often at the bromine position, to connect a reporter tag such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and target identification.

The design process allows for the creation of diverse libraries of probes where the recognition element is varied systematically to screen for desired activity. The synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles using a "Diversity Oriented Clicking" strategy highlights how such building blocks can generate libraries of complex structures suitable for screening and further development. chemrxiv.org The key advantage is the ability to perform late-stage modifications, allowing for the rapid synthesis of analogues to explore structure-activity relationships. nih.gov

Advanced Methodological Developments and Future Research Directions

Chemo- and Regioselective Synthesis Challenges

The structure of 2-Amino-3-bromobenzene-1-sulfonyl fluoride (B91410) presents inherent challenges in achieving high chemo- and regioselectivity during its synthesis. The presence of three distinct functional groups on the benzene (B151609) ring—an amino group (-NH2), a bromine atom (-Br), and a sulfonyl fluoride group (-SO2F)—necessitates precise control over reaction conditions to avoid undesired side reactions.

The amino group is a strong activating group and ortho-, para-director, while the bromine atom is a deactivating group but also an ortho-, para-director. The sulfonyl fluoride group is a strong deactivating group and a meta-director. This complex interplay of electronic effects can lead to a mixture of isomers during electrophilic substitution reactions, making the regioselective introduction of these groups in the correct positions a significant hurdle.

Furthermore, the reactivity of the amino group can interfere with reactions targeting other parts of the a molecule, necessitating the use of protecting groups. The sulfonyl fluoride moiety, while generally stable, can also undergo undesired reactions under certain conditions. Developing synthetic protocols that navigate these challenges to selectively produce the desired 2-amino-3-bromo isomer is a key area of research. A general protocol for the synthesis of α,β-unsaturated γ-amino sulfonyl fluorides has been developed, highlighting the importance of achieving excellent chemo- and stereoselectivity in the synthesis of complex sulfonyl fluorides. researchgate.net

Illustrative Challenges in Regioselective Synthesis:

Target PositionDirecting Group 1 (Effect)Directing Group 2 (Effect)Potential Side Products
Introduction of -SO2F-NH2 (ortho, para)-Br (ortho, para)4-Amino-3-bromobenzene-1-sulfonyl fluoride, 2-Amino-5-bromobenzene-1-sulfonyl fluoride
Introduction of -Br-NH2 (ortho, para)-SO2F (meta)4-Amino-2-sulfonylfluorobenzene-1-bromide, 2-Amino-5-sulfonylfluorobenzene-1-bromide
Introduction of -NH2-Br (ortho, para)-SO2F (meta)3-Bromo-4-aminobenzene-1-sulfonyl fluoride, 5-Bromo-2-aminobenzene-1-sulfonyl fluoride

Development of Sustainable and Green Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable and green synthetic approaches for 2-Amino-3-bromobenzene-1-sulfonyl fluoride is a critical research direction. Key principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents and solvents, are being increasingly integrated into synthetic strategies.

Researchers are exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. Catalytic methods are also at the forefront of green synthesis, as they can reduce the need for stoichiometric reagents and minimize waste generation. The development of a one-step synthesis of antifungal flucytosine using fluorine gas in a continuous process highlights the potential for greener industrial applications. d-nb.info

Key Green Chemistry Metrics for Synthesis Evaluation:

MetricDescriptionGoal for Greener Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize
E-Factor Total weight of waste / Weight of productMinimize
Process Mass Intensity (PMI) Total mass in a process / Mass of productMinimize
Solvent Intensity Mass of solvent / Mass of productMinimize

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry and continuous processing offer significant advantages over traditional batch methods for the synthesis of this compound, particularly for scalable and safer production. d-nb.infopharmtech.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This enhanced control can lead to higher yields, improved selectivity, and reduced byproduct formation. pharmtech.com

The small reactor volumes in flow chemistry also enhance safety, especially when dealing with highly reactive or hazardous intermediates. mdpi.com For the synthesis of this compound, flow chemistry could enable the safe handling of potentially energetic intermediates and allow for rapid optimization of reaction conditions. pharmtech.com The integration of in-line analytical techniques can provide real-time monitoring of the reaction, facilitating process control and quality assurance. osti.gov The development of a continuous flow process for the synthesis of an energetic diazonium salt intermediate is a testament to the safety advantages of this technology. pharmtech.com

Comparison of Batch vs. Flow Synthesis:

FeatureBatch SynthesisFlow Synthesis
Scalability Challenging, often requires re-optimizationEasier, by running the system for longer
Safety Higher risk with large volumes of hazardous materialsEnhanced, due to small reactor volumes
Process Control Less precise control over temperature and mixingPrecise control over reaction parameters
Reproducibility Can be variable between batchesHigh reproducibility
Footprint Large equipment for large scaleSmaller footprint

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is crucial for advancing the synthesis of this compound. Catalysis can provide pathways to overcome the inherent chemo- and regioselectivity challenges and enable more efficient and sustainable processes. Recent advances in catalysis for the synthesis of sulfonyl fluorides include the use of photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis. sigmaaldrich.com

For instance, transition metal-catalyzed cross-coupling reactions could be employed for the selective introduction of the bromine atom or the amino group. Palladium-catalyzed reactions, for example, have been successfully used for the synthesis of sulfonyl fluorides from aryl bromides. researchgate.net Furthermore, organocatalysis offers a metal-free alternative, which can be advantageous in pharmaceutical synthesis to avoid metal contamination in the final product. The development of a broad-spectrum, catalytic amidation of sulfonyl fluorides using 1-hydroxybenzotriazole (B26582) (HOBt) as a catalyst demonstrates the potential of organocatalysis in this area. chemrxiv.org

Examples of Potential Catalytic Approaches:

Catalytic SystemPotential Application in SynthesisAdvantages
Palladium Catalysis Introduction of the sulfonyl fluoride group from an aryl bromide precursor. researchgate.netHigh efficiency and functional group tolerance. researchgate.net
Copper Catalysis C-N bond formation for the introduction of the amino group.Readily available and cost-effective catalyst.
Organocatalysis Asymmetric synthesis to control stereochemistry if applicable in derivatives.Avoids metal contamination, often milder reaction conditions.
Photoredox Catalysis Radical-based transformations for C-H functionalization.Mild reaction conditions, unique reactivity.

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

This data-driven approach can significantly reduce the number of experiments required, saving time and resources. For the synthesis of this compound, ML models could be used to predict the regioselectivity of a given reaction under various conditions, helping chemists to choose the most promising approach. princeton.edu As more data on the reactivity of sulfonyl fluorides becomes available, the predictive power of these models will continue to improve, paving the way for the automated design of highly efficient and selective syntheses. The use of machine learning to navigate the complex reaction space of deoxyfluorination with sulfonyl fluorides showcases the potential of these computational tools. princeton.edunih.govucla.edu

Applications of AI and Machine Learning in Synthesis:

ApplicationDescriptionPotential Impact on Synthesis of this compound
Retrosynthesis Prediction AI algorithms suggest potential synthetic routes starting from the target molecule.Faster identification of viable synthetic pathways.
Reaction Optimization ML models predict the optimal reaction conditions (temperature, solvent, catalyst) for a desired outcome.Increased yields and selectivity, reduced development time.
Property Prediction Predicting the physicochemical and biological properties of novel compounds.Design of derivatives with improved characteristics.
Catalyst Design In silico design of novel catalysts with enhanced activity and selectivity.Development of more efficient catalytic systems.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Amino-3-bromobenzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via sequential bromination and sulfonylation. A validated approach involves phosphonylation of brominated precursors (e.g., 2-amino-3-bromopyridines) using triethyl phosphite under anhydrous conditions. Key parameters include maintaining temperatures between 60–80°C to suppress side reactions and using aprotic solvents like THF. Optimizing stoichiometry (e.g., 1.2 equivalents of sulfuryl fluoride) can achieve yields up to 75%. Post-synthesis purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be prioritized?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical. Key spectral signatures include:

  • ¹⁹F NMR : Sulfonyl fluoride resonance at +55 to +65 ppm.
  • ¹H NMR : Aromatic protons (H-4 and H-6) showing meta-coupling (J ≈ 2.5 Hz) at δ 7.2–7.8 ppm.
  • FT-IR : S-F stretching at 1370–1410 cm⁻¹ and N-H stretches at 3350–3450 cm⁻¹.
    Mass spectrometry (HRMS-ESI) should confirm the molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How does the sulfonyl fluoride group influence regioselectivity in cross-coupling reactions compared to sulfonyl chlorides?

  • Methodological Answer : The sulfonyl fluoride group’s electron-withdrawing nature deactivates the aromatic ring, requiring tailored catalytic systems. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with Cs₂CO₃ to activate the bromine site. Computational studies suggest resonance between the amino group and sulfonyl moiety reduces electron density at the brominated carbon, favoring oxidative addition at this position. Comparative studies with sulfonyl chlorides show faster hydrolysis but similar coupling efficiency under anhydrous conditions .

Q. What strategies resolve contradictions in reported hydrolytic stability of the sulfonyl fluoride moiety?

  • Methodological Answer : Contradictions arise from pH-dependent kinetics. Use ¹⁹F NMR to monitor fluoride release under controlled conditions:

  • Stable below pH 5 : t₁/₂ > 30 days (0.1 M acetate buffer, 25°C).
  • Unstable above pH 8 : t₁/₂ < 24 hours (0.1 M borate buffer, 50°C).
    Buffer selection must align with experimental timelines. For long-term stability, store the compound in anhydrous DMSO at −20°C .

Q. How can selective functionalization of the bromine substituent be achieved without compromising the sulfonyl fluoride group?

  • Methodological Answer : Employ mild Suzuki-Miyaura coupling (room temperature, aqueous-organic biphasic systems) with [PdCl₂(dppf)] catalyst. Protect the sulfonyl fluoride group by forming stable tetrahedral intermediates using tertiary amines (e.g., DIPEA), achieving >90% bromine conversion while retaining >95% S-F integrity. Post-reaction quenching with NH₄Cl ensures minimal hydrolysis .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in reported reaction yields for brominated sulfonyl fluoride derivatives?

  • Methodological Answer : Systematically evaluate variables:

  • Catalyst loading : 2–5 mol% Pd for cross-coupling.
  • Solvent polarity : Higher polarity (e.g., DMF) improves solubility but may accelerate hydrolysis.
  • Reaction monitoring : Use TLC with UV/fluorescence detection for real-time yield assessment.
    Contradictions often stem from unaccounted moisture or oxygen; employ Schlenk-line techniques for air-sensitive steps .

Q. What experimental designs minimize side reactions during amino-group functionalization?

  • Methodological Answer : Use orthogonal protecting groups (e.g., Fmoc for amines) during sulfonylation. Kinetic studies show that pre-activating the amino group with Boc anhydride reduces nucleophilic competition at the sulfonyl fluoride site. Reaction progress should be monitored via in situ ¹⁹F NMR to detect intermediate formation .

Safety & Handling

Q. What safety protocols are essential for handling brominated sulfonyl fluoride compounds?

  • Methodological Answer : Conduct reactions in a fume hood with PPE (nitrile gloves, safety goggles). Avoid aqueous workups unless explicitly required. Quench residual sulfuryl fluoride with 10% NaHCO₃ solution. Store the compound in amber vials under nitrogen to prevent photodegradation and hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.